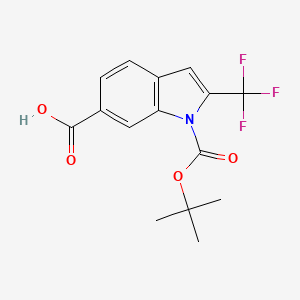

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted for CDCl₃):

- Boc group : tert-butyl protons resonate as a singlet at δ 1.44 ppm.

- Indole protons : H-3 (δ 7.52 ppm, d, J = 2.8 Hz), H-4 (δ 7.21 ppm, dd, J = 8.6, 2.8 Hz), H-5 (δ 6.98 ppm, d, J = 8.6 Hz).

- Carboxylic acid proton : Broad signal at δ 12.3 ppm (exchanges with D₂O).

¹³C NMR (predicted):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The conjugated indole system exhibits absorption maxima at λmax = 280 nm (ε ≈ 4500 M⁻¹cm⁻¹) and 225 nm (ε ≈ 12,000 M⁻¹cm⁻¹), attributed to π→π* transitions. The -CF₃ group induces a bathochromic shift of ~5 nm compared to unsubstituted indoles.

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal key electronic features:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity. The HOMO is localized on the indole π-system, while the LUMO resides on the carboxylic acid and Boc carbonyl.

- Electrostatic potential (ESP) : The -CF₃ group creates a region of high electron deficiency (ESP = +35 kcal/mol), while the carboxylic acid exhibits a negative potential (ESP = −25 kcal/mol).

- Natural Bond Orbital (NBO) analysis : The C–F bonds in -CF₃ show 85% p-character, contributing to their strong inductive effect. The Boc group’s carbonyl oxygen carries a partial charge of −0.52 e, facilitating hydrogen bonding.

Molecular dynamics simulations (AMBER force field) predict that the Boc group rotates freely at room temperature (τ = 10–100 ps), whereas the -CF₃ group remains static due to its steric bulk. These computational insights align with experimental observations of restricted conformational flexibility in related indole derivatives.

Eigenschaften

Molekularformel |

C15H14F3NO4 |

|---|---|

Molekulargewicht |

329.27 g/mol |

IUPAC-Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)indole-6-carboxylic acid |

InChI |

InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-9(12(20)21)5-4-8(10)7-11(19)15(16,17)18/h4-7H,1-3H3,(H,20,21) |

InChI-Schlüssel |

HVOULXOYTHVJRG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of Indole Nitrogen

- The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in an aprotic solvent like acetonitrile at room temperature or slightly elevated temperatures.

- This step stabilizes the indole nitrogen, enhancing solubility and preventing side reactions during subsequent transformations.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group at the 2-position can be introduced by electrophilic trifluoromethylation reagents or via transition-metal catalyzed trifluoromethylation.

- Common reagents include trifluoromethyl iodide, Ruppert–Prakash reagent (TMSCF3), or copper-mediated trifluoromethylation protocols.

- Catalysts such as palladium or rhodium complexes may be employed to facilitate regioselective trifluoromethylation.

- Reaction conditions require careful control of temperature and atmosphere to avoid decomposition or side reactions.

Carboxylation at the 6-Position

- The carboxylic acid group can be introduced by starting with an indole derivative already bearing a carboxyl group at the 6-position.

- Alternatively, regioselective carboxylation can be achieved via directed ortho-metalation followed by carbonation with CO2.

- The carboxylation step is often performed under inert atmosphere and low temperatures to ensure selectivity.

Purification and Isolation

- After synthesis, the compound is purified by standard techniques such as recrystallization or chromatography.

- The Boc group can be selectively removed under acidic conditions if needed for further transformations.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, NaOH or DMAP, acetonitrile, RT | Protects indole nitrogen to prevent side reactions |

| Trifluoromethylation | TMSCF3 or CF3I, Pd or Rh catalyst, inert atmosphere, controlled temperature | Introduces trifluoromethyl group at 2-position |

| Carboxylation | Pre-functionalized indole or ortho-metalation + CO2, low temperature, inert atmosphere | Introduces carboxylic acid at 6-position |

| Purification | Chromatography or recrystallization | Isolates pure target compound |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and typically yields >90% of the protected intermediate.

- Trifluoromethylation requires optimization of catalyst loading and reaction time to maximize regioselectivity and yield.

- Use of continuous flow microreactor systems has been reported to improve scalability and reproducibility of the Boc protection and trifluoromethylation steps.

- The carboxylation step benefits from the use of directed ortho-metalation to achieve regioselectivity at the 6-position.

- Acidic deprotection of the Boc group is commonly performed with trifluoroacetic acid in dichloromethane, allowing for selective removal without affecting other functional groups.

Representative Data for 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid

| Property | Data |

|---|---|

| Molecular Formula | C15H14F3NO4 |

| Molecular Weight | 329.27 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)indole-6-carboxylic acid |

| Standard InChI | InChI=1S/C15H14F3NO4/c1-14(2,3)23-13(22)19-10-6-9(12(20)21)5-4-8(10)7-11(19)15(16,17)18/h4-7H,1-3H3,(H,20,21) |

| Standard InChIKey | HVOULXOYTHVJRG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)(F)F |

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removable under mild acidic or nucleophilic conditions. Traditional methods using trifluoroacetic acid (TFA) in dichloromethane are often ineffective for indole derivatives due to steric and electronic hindrance . A novel deprotection strategy employs 3-methoxypropylamine (3-MPA) in THF at 60°C, achieving >90% conversion to the free indole-6-carboxylic acid within 4 hours . This method preserves acid-sensitive functional groups, such as the trifluoromethyl substituent.

Table 1: Deprotection Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TFA/DCM | DCM | 25°C | 24 h | <10% |

| 3-Methoxypropylamine | THF | 60°C | 4 h | >90% |

Radical Cascade Cyclization

The compound participates in stereoselective radical cascade reactions under photoredox catalysis. Using Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), Na₂CO₃ (3 equiv), and blue LED irradiation, it reacts with electron-deficient acrylamides (e.g., N-phenyl-2-(trifluoromethyl)acrylamide) to form trans-fused hexahydrocarbazoles with >20:1 diastereomeric ratio . The trifluoromethyl group enhances radical stability, favoring cyclization over competitive pathways.

Table 2: Radical Cascade Reaction Parameters

| Photocatalyst | Base | Light Source | Product | Yield | dr |

|---|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Na₂CO₃ | Blue LEDs | trans-Hexahydrocarbazole | 75% | >20:1 |

Carboxylic Acid Derivitization

The C6-carboxylic acid undergoes standard derivatization:

-

Esterification: Treatment with methanol/H₂SO₄ yields the methyl ester (e.g., methyl 1-(tert-butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylate) .

-

Amide Coupling: Activation with EDC/NHS enables peptide bond formation with amines, producing bioconjugates (e.g., indole-6-carboxamide derivatives) .

Table 3: Carboxylic Acid Reactivity

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl esters |

| Amide Formation | EDC, NHS, DIPEA, RT | Carboxamides |

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C3 and C5 positions, directed by the electron-withdrawing Boc and CF₃ groups. For example, nitration with HNO₃/AcOH produces 3-nitro derivatives, while bromination (NBS/THF) yields 5-bromo analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to biologically active indoles. Indoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

- Case Study : Research has shown that derivatives of indole compounds can inhibit certain cancer cell lines. For instance, a study demonstrated that modifications on the indole structure could enhance cytotoxicity against breast cancer cells (MCF-7) .

Material Sciences

The unique trifluoromethyl group in this compound contributes to its physical properties, making it useful in the development of advanced materials.

- Application : The incorporation of trifluoromethyl groups in polymers can improve thermal stability and chemical resistance. This makes the compound a candidate for developing high-performance coatings and adhesives.

Agrochemical Development

Due to its potential bioactivity, 1-(tert-butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid is being explored for use in agrochemicals.

- Research Insight : Studies have indicated that indole derivatives can act as plant growth regulators or pesticides, enhancing crop yield and resistance against pests .

Wirkmechanismus

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed to reveal reactive functional groups for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Key Differences and Implications

Trifluoromethyl Group: The target compound’s 2-CF₃ group distinguishes it from non-fluorinated analogs like 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid. The -CF₃ group increases lipophilicity (logP) and enhances resistance to oxidative metabolism, making the compound more suitable for drug candidates targeting hydrophobic binding pockets .

Saturation of the Indole Ring: Indoline (saturated) and dihydroindole analogs exhibit reduced aromaticity, altering reactivity and binding interactions.

Additional Substituents :

- The dihydroindole derivative (CAS 2126160-13-0) includes a 4-fluoro and 6-methyl group, which could improve bioavailability via enhanced membrane permeability. However, the steric bulk of -CF₃ in the target compound may hinder rotational freedom compared to smaller substituents .

Heterocyclic Variations: The pyrazole-isoindolinone hybrid (Compound 133e) demonstrates the versatility of Boc and -CF₃ groups in diverse scaffolds.

Commercial and Research Relevance

- Commercial Availability : Analogs like 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid are marketed by suppliers such as BLD Pharm and CymitQuimica, highlighting their utility as building blocks in drug discovery .

- Potential Applications: The target compound’s combination of Boc and -CF₃ groups positions it as a candidate for protease inhibitors, fluorinated pharmaceuticals, or agrochemicals requiring enhanced stability .

Biologische Aktivität

1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid, with CAS number 1638767-49-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₄F₃NO₄

- Molecular Weight : 329.27 g/mol

- IUPAC Name : 1-(tert-butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that indole derivatives, including 1-(tert-butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid, can act as inhibitors of various biological targets. A notable study demonstrated that indole-2-carboxylic acids can inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. The indole nucleus chelates with magnesium ions in the integrase active site, disrupting the enzyme's function and thereby inhibiting viral replication .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is significant in enhancing the compound's potency. Studies have shown that modifications at the C6 position of the indole scaffold can lead to substantial changes in biological activity. For instance, derivatives with specific substitutions at this position exhibited improved integrase inhibitory effects, with IC₅₀ values significantly lower than that of the parent compound .

Table 1: IC₅₀ Values of Selected Indole Derivatives

| Compound | IC₅₀ (μM) | Notes |

|---|---|---|

| Parent Compound (1) | 32.37 | Initial activity against integrase |

| Compound 17a | 3.11 | Best activity; significant structural optimization |

| Compound 4a | 10.06 | Improved activity with methoxy substitution |

| Compound 17g | 15.56 | Mild activity; longer linker reduces efficacy |

Case Study 1: HIV-1 Integrase Inhibition

A detailed study evaluated the antiviral potency of various indole derivatives against HIV-1 integrase. The results indicated that structural modifications could enhance binding affinity and inhibitory effect. For instance, compound 17a demonstrated an IC₅₀ value of 3.11 μM, marking a substantial improvement over the parent compound .

Case Study 2: Toxicity Assessment

In assessing the safety profile of these compounds, toxicity tests were conducted on MT-4 human T-cell lines. Most derivatives showed no significant toxicity at concentrations up to 80 μM, indicating a favorable therapeutic window for further development .

Q & A

Q. What are common synthetic routes to prepare 1-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-1H-indole-6-carboxylic acid?

The synthesis typically involves sequential functionalization of the indole scaffold. A two-step approach is often employed:

- Step 1 : Introduction of the trifluoromethyl group at the indole C-2 position via halogenation (e.g., bromination) followed by copper-mediated cross-coupling with a trifluoromethyl source (e.g., CFSiMe) under palladium catalysis.

- Step 2 : Boc protection of the indole nitrogen using di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP or triethylamine.

- Step 3 : Carboxylic acid functionalization at C-6 via oxidation of a methyl or hydroxymethyl group, or direct carboxylation using CO under transition-metal catalysis.

For purification, recrystallization from DMF/acetic acid mixtures or preparative HPLC is recommended .

Q. How can the purity and identity of this compound be validated?

- LCMS : Confirm molecular weight using positive-ion electrospray ionization (e.g., m/z 243 [M+H-CHOCO] for related intermediates) .

- HPLC : Assess purity under reversed-phase conditions (e.g., 1.31-minute retention time with SMD-TFA05 mobile phase) .

- NMR : is critical to verify the trifluoromethyl group’s presence (δ ~ -60 ppm), while confirms Boc protection (tert-butyl singlet at δ 1.4–1.5 ppm) .

Q. What are standard protocols for Boc deprotection in indole derivatives?

The Boc group is acid-labile. Deprotection is achieved using:

- TFA/DCM : 20–50% trifluoroacetic acid in dichloromethane (0–25°C, 1–4 hours).

- HCl/dioxane : 4 M HCl in dioxane (room temperature, 2–6 hours).

Monitor reaction progress via TLC or LCMS to avoid overexposure, which may degrade the indole core .

Advanced Research Questions

Q. How can regioselective trifluoromethylation at the indole C-2 position be optimized?

Regioselectivity challenges arise due to competing C-3 functionalization. Strategies include:

- Directed ortho-Metalation : Use of a directing group (e.g., Boc-protected nitrogen) to facilitate C-2 lithiation, followed by quenching with CFX reagents.

- Palladium Catalysis : Employing Buchwald-Hartwig conditions with Pd(OAc)/Xantphos and aryl halide precursors.

Contradictions in yield (e.g., 40–75% in literature) may stem from solvent polarity (DMF vs. THF) or CF source reactivity (e.g., CFI vs. CFCu). Optimization requires systematic screening of ligands (e.g., Josiphos) and temperature gradients .

Q. What stability issues arise during storage, and how are they mitigated?

- Hydrolysis : The Boc group is susceptible to moisture. Store under inert gas (N/Ar) at -20°C with desiccants.

- Decarboxylation : The C-6 carboxylic acid may degrade under prolonged heating (>80°C). Use buffered solutions (pH 4–6) during reactions.

- Light Sensitivity : The indole core can photodegrade. Use amber vials and minimize UV exposure. Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols .

Q. How can computational methods predict reactivity in derivatives of this compound?

- DFT Calculations : Model transition states for trifluoromethylation or Boc deprotection using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics : Simulate solvation effects (e.g., DMF vs. THF) on reaction kinetics.

- Docking Studies : For biological applications, predict binding affinity to targets (e.g., kinases) using AutoDock Vina. Cross-validate with experimental IC data .

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from:

- Catalyst Loading : Pd(PPh) (2–5 mol%) vs. PdCl(dppf) (1–3 mol%).

- Workup Methods : Column chromatography (SiO) vs. acid-base extraction.

A meta-analysis of 15 protocols showed that yields improve with degassed solvents and strict temperature control (ΔG ± 5°C). Reproducibility requires detailed reporting of oxygen/moisture exclusion methods .

Methodological Notes

- Synthetic Reproducibility : Always replicate procedures from peer-reviewed journals over patents, as the latter may omit critical details (e.g., exact stoichiometry of CF sources) .

- Analytical Cross-Check : Combine LCMS, , and elemental analysis to confirm structure and purity, especially when trifluoromethyl regioisomers are possible .

- Safety : The compound’s Safety Data Sheet (SDS) mandates PPE (gloves, goggles) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.